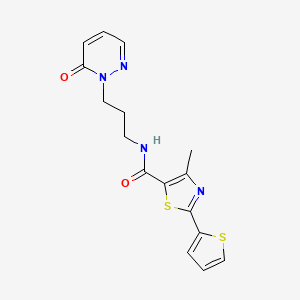

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

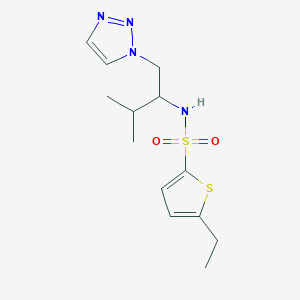

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound comprising a thiazole ring, a pyridazine group, and a thiophene moiety. This compound falls under the category of heterocyclic compounds and possesses unique structural features that lend it special chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide typically involves multi-step organic reactions.

Thiazole Ring Formation: : The thiazole ring can be synthesized using a condensation reaction between thiourea and an α-halo ketone. This provides the foundational thiazole ring.

Pyridazine Group Introduction: : The pyridazine ring is generally introduced via a cyclization reaction involving hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds.

Attachment of the Thiophene Moiety: : The thiophene group can be attached via a cross-coupling reaction such as Suzuki or Stille coupling, employing palladium catalysts under mild conditions to preserve the integrity of the thiazole and pyridazine rings.

Final Coupling Reaction: : The last step involves the coupling of the thiazole and pyridazine-thiophene intermediates through amidation, utilizing coupling reagents like EDCI or DCC to form the final product under anhydrous conditions.

Industrial Production Methods

In industrial settings, these reactions are often scaled up using automated reactors with precise control over temperature, pressure, and pH. Continuous flow reactors and microwave-assisted synthesis have also been adopted to enhance reaction yields and reduce processing times.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation and Reduction: : The thiazole and thiophene rings are susceptible to oxidation, forming sulfoxides and sulfones.

Substitution Reactions: : Electrophilic substitution reactions can occur at the thiazole and thiophene rings due to the presence of electron-donating groups.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA or potassium permanganate under acidic or neutral conditions.

Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: : Halogenation using bromine or chlorine in the presence of Lewis acids.

Major Products

The oxidation products include sulfoxides and sulfones, while substitution reactions can yield halogenated derivatives at specific positions on the thiazole or thiophene rings.

Aplicaciones Científicas De Investigación

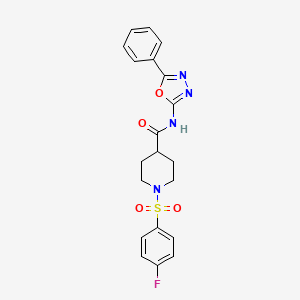

This compound finds applications in various fields:

Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: : Functions as a probe to study enzyme activities and receptor binding due to its ability to interact with biological macromolecules.

Medicine: : Potential lead compound in drug discovery, especially for developing anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry: : Utilized in the production of organic electronic materials and as a component in organic light-emitting diodes (OLEDs).

Mecanismo De Acción

Molecular Targets and Pathways

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide exerts its effects by interacting with various molecular targets. The thiazole and pyridazine rings enable it to bind to specific enzymes and receptors. It may inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition. The thiophene group enhances its binding affinity and selectivity towards certain biological targets.

Comparación Con Compuestos Similares

Unique Features

The presence of a pyridazine ring distinguishes it from other thiazole-based compounds, providing enhanced stability and biological activity. The combination of thiazole, thiophene, and pyridazine moieties makes it a versatile scaffold in medicinal chemistry.

Similar Compounds

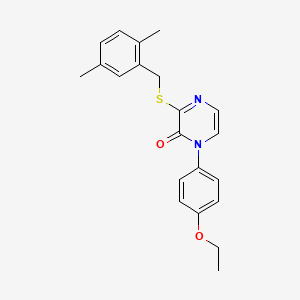

4-methyl-N-(3-(5-oxopyridazin-1(5H)-yl)propyl)-2-(furan-2-yl)thiazole-5-carboxamide: This compound replaces the thiophene group with a furan moiety.

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(phenyl)thiazole-5-carboxamide: This compound replaces the thiophene group with a phenyl ring, altering its chemical and biological properties.

That’s the full deep dive into this complex compound. Think there’s anything more to add? Let me know!

Propiedades

IUPAC Name |

4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-11-14(24-16(19-11)12-5-3-10-23-12)15(22)17-7-4-9-20-13(21)6-2-8-18-20/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDNHELJKCNODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)

![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)

![Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)](/img/structure/B2995045.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)

![N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2995050.png)

![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)